molecular formula C7H4N2O2S B1584843 4-Nitrobenzo[d]thiazole CAS No. 2942-08-7

4-Nitrobenzo[d]thiazole

Cat. No.: B1584843
CAS No.: 2942-08-7
M. Wt: 180.19 g/mol
InChI Key: HTEFJELLZLFAQE-UHFFFAOYSA-N
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Description

4-Nitrobenzo[d]thiazole is a heterocyclic aromatic organic compound that contains a benzene ring fused to a thiazole ring with a nitro group attached at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrobenzo[d]thiazole typically involves the nitration of benzo[d]thiazole. One common method includes the reaction of benzo[d]thiazole with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the fourth position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the nitration process.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzo[d]thiazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.

Major Products Formed:

    Reduction: 4-Aminobenzo[d]thiazole.

    Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use in the development of new therapeutic agents due to its biological activity.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The biological activity of 4-Nitrobenzo[d]thiazole is primarily attributed to its ability to interact with various molecular targets and pathways. For instance, its antimicrobial activity may involve the inhibition of essential enzymes in microbial cells, while its anticancer properties could be related to the induction of apoptosis in cancer cells. The exact mechanism of action can vary depending on the specific biological context and the nature of the target organism or cell.

Comparison with Similar Compounds

4-Nitrobenzo[d]thiazole can be compared with other nitro-substituted heterocyclic compounds, such as:

    4-Nitrobenzothiazole: Similar structure but with different substitution patterns.

    4-Nitrobenzimidazole: Contains an imidazole ring instead of a thiazole ring.

    4-Nitrobenzoxazole: Contains an oxazole ring instead of a thiazole ring.

Uniqueness: The presence of the thiazole ring in this compound imparts unique electronic and steric properties, making it distinct from other nitro-substituted heterocycles. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-nitro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-9(11)5-2-1-3-6-7(5)8-4-12-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEFJELLZLFAQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345098
Record name benzothiazole, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2942-08-7
Record name benzothiazole, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

KNO3 (1.95 g, 19.3 mmol) was added portionwise to an ice-cold solution of 1,3-benzothiazole (2.0 g, 14.8 mmol) in H2SO4 (5 ml) while maintaining the temperature below 10° C. and the mixture was stirred at 0° C. for 2 h. The mixture was poured onto ice and the aqueous phase was extracted with DCM. The organic phase was washed with sat NaHCO3 solution and brine, dried (Na2SO4) and concentrated in vacuo. The residue was diluted with MeOH (15 ml) and heated under stirring at 65° C. for 1 h, on cooling the resulting precipitate was collected by filtered and washed with MeOH to give the title compound (500 mg, 38%).
Name
KNO3
Quantity
1.95 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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